molecular formula C23H16Cl3F3N2O B3036669 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole CAS No. 400074-07-9

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole

Cat. No.: B3036669
CAS No.: 400074-07-9
M. Wt: 499.7 g/mol
InChI Key: HKTRWXGBVBWVGT-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole is a useful research compound. Its molecular formula is C23H16Cl3F3N2O and its molecular weight is 499.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Indole derivatives, which include compounds like the one , are central to numerous synthesis strategies in organic chemistry. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis methods, highlighting the versatility and complexity of constructing the indole core, which is fundamental to the chemical structure of the compound . These synthesis approaches are critical for the development of various indole-based compounds with potential applications in medicinal chemistry and material science Indole synthesis: a review and proposed classification.

Environmental Impact

The environmental impact of chlorophenol compounds, which are structurally related to the specified indole derivative, has been studied due to their widespread use and persistence. Bedoux et al. (2012) discuss the occurrence, toxicity, and degradation of triclosan, a compound with a chlorophenoxy group similar to that in the specified indole compound. This research highlights the ecological and health implications of such compounds, including their potential to form more toxic and persistent by-products in the environment Occurrence and toxicity of antimicrobial triclosan and by-products in the environment.

Biological Activities

The broader category of indole derivatives, to which the compound belongs, exhibits a wide range of biological activities. Wang et al. (2016) review the pharmacokinetics and significant roles of Indole-3-Carbinol (I3C) and its derivatives in hepatic protection, demonstrating the therapeutic potential of indole compounds in treating chronic liver diseases Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection.

Sorption and Degradation

Understanding the sorption behavior of phenoxy herbicides, which share functional groups with the compound of interest, is crucial for assessing their environmental mobility and degradation. Werner et al. (2012) review experiments on the sorption of 2,4-D and other phenoxy herbicides, which are relevant for predicting the environmental fate of similar compounds Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3F3N2O/c1-13-21(22-18(26)10-14(12-30-22)23(27,28)29)16-4-2-3-5-19(16)31(13)8-9-32-20-7-6-15(24)11-17(20)25/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTRWXGBVBWVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole
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3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole
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3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole
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3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole
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3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole
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3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole

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